molecular formula C21H36O5 B1236475 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid CAS No. 65659-61-2

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid

Cat. No.: B1236475
CAS No.: 65659-61-2
M. Wt: 368.5 g/mol
InChI Key: JTYIBILYKUHKTE-WLPXDPPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid is a complex organic compound characterized by multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes hydroxyl groups, a cyclopentyl ring, and a heptenoic acid chain. Its unique configuration and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of hydroxyl groups, and the construction of the heptenoic acid chain. Common synthetic routes may include:

    Cyclopentyl Ring Formation: This step often involves cyclization reactions using appropriate precursors and catalysts.

    Hydroxyl Group Introduction: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Heptenoic Acid Chain Construction: This step may involve coupling reactions, such as the Wittig reaction, to form the double bond in the heptenoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The double bond in the heptenoic acid chain can be reduced to form saturated compounds using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters using reagents like alkyl halides or acid chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acid chlorides, base catalysts.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Ethers, esters.

Scientific Research Applications

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in the compound allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as anti-inflammatory or antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid: Similar compounds include other cyclopentyl derivatives with hydroxyl groups and unsaturated chains.

    Prostaglandins: These compounds share structural similarities, such as the presence of a cyclopentyl ring and hydroxyl groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

65659-61-2

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5-6,12,14,16-19,22-23,26H,3-4,7-11,13,15H2,1-2H3,(H,24,25)/b6-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1

InChI Key

JTYIBILYKUHKTE-WLPXDPPTSA-N

SMILES

CCCCCC(C)(C=CC1C(CC(C1CCC=CCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC/C=C\CCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CCC=CCCC(=O)O)O)O)O

Synonyms

15(S)-15-methyl delta(4)-cis-prostaglandin F1alpha
15(S)-15-methyl delta(4)-PGF1alpha
15(S)-15-methyl delta(4)-prostaglandin F1alpha
15(S)-15-methyl-delta(4)-cis-PGF1alpha
15-methyl-delta(4)-PGF1alpha

Origin of Product

United States

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